molecular formula C18H11BrN4OS B422849 (4Z)-10-bromo-4-[(2-methyl-1H-indol-3-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-10-bromo-4-[(2-methyl-1H-indol-3-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B422849
M. Wt: 411.3g/mol
InChI Key: FNNKAIOZYKTRRJ-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that incorporates multiple functional groups, including indole, thiazole, and imidazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the indole and thiazole rings, followed by their fusion with the imidazole ring system. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and various catalysts to facilitate the cyclization processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research .

Properties

Molecular Formula

C18H11BrN4OS

Molecular Weight

411.3g/mol

IUPAC Name

(4Z)-10-bromo-4-[(2-methyl-1H-indol-3-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C18H11BrN4OS/c1-9-12(11-4-2-3-5-13(11)21-9)7-15-17(24)23-16-14(22-18(23)25-15)6-10(19)8-20-16/h2-8,21H,1H3/b15-7-

InChI Key

FNNKAIOZYKTRRJ-CHHVJCJISA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3

Origin of Product

United States

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